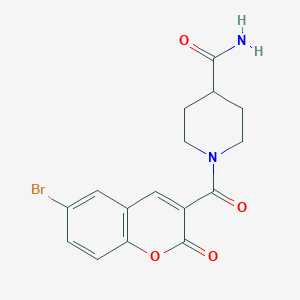

1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

Descripción

1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Propiedades

IUPAC Name |

1-(6-bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c17-11-1-2-13-10(7-11)8-12(16(22)23-13)15(21)19-5-3-9(4-6-19)14(18)20/h1-2,7-9H,3-6H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOCEPKIJNFNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method is the Knoevenagel condensation reaction, which involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a catalyst such as trifluoroacetic acid (CF3COOH). The resulting product is then further modified to introduce the piperidine and carboxamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Aplicaciones Científicas De Investigación

1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound's biological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer agents.

Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The bromo group and the chromene core are key structural features that influence its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

6-bromo-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Uniqueness: 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of the piperidine and carboxamide groups, which contribute to its distinct biological and chemical properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could lead to new discoveries and advancements in the fields of chemistry, biology, medicine, and industry.

Actividad Biológica

1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that include a bromine atom and a piperidine moiety. This compound has garnered attention for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is with a molecular weight of 365.21 g/mol. The presence of bromine at the 6-position and the carboxamide group significantly influences its biological activity.

1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of various biochemical pathways:

- Inhibition of Pancreatic Lipase : This compound acts as a competitive inhibitor of pancreatic lipase, affecting lipid metabolism by reducing the absorption of dietary fats.

- Antimicrobial Activity : The compound has shown promising results against various pathogens, potentially due to its ability to disrupt microbial cell integrity or inhibit essential metabolic pathways .

Anticancer Activity

Several studies have evaluated the anticancer properties of 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide:

-

Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer (PC3 and DU145). The IC50 values indicate significant dose-dependent effects on cell viability .

Cell Line IC50 (μM) Treatment Duration PC3 24 h: 40.1 ± 7.9

48 h: 27.05 ± 3.9

72 h: 26.43 ± 2.124, 48, 72 h DU145 24 h: 98.14 ± 48.3

48 h: 62.5 ± 17.3

72 h: 41.85 ± 7.824, 48, 72 h - Mechanism of Action : The anticancer activity is attributed to induction of apoptosis through mechanisms such as chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties:

-

Minimum Inhibitory Concentration (MIC) studies have shown effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Pathogen MIC (μg/mL) Staphylococcus aureus <0.5 Escherichia coli <0.5

This antimicrobial activity may be linked to the structural features of the chromene core, which enhances membrane permeability or disrupts metabolic processes in bacteria .

Case Studies

Recent case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Prostate Cancer Cells :

- Antimicrobial Efficacy Assessment :

Q & A

Q. What are the validated synthetic routes for 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the brominated coumarin core and subsequent coupling to the piperidine-4-carboxamide moiety. Key steps include:

- Acylation : Reacting 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride with piperidine-4-carboxamide under anhydrous conditions (e.g., DMF, 0–5°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization : Adjusting stoichiometry (1.2:1 acyl chloride to amine ratio) and reaction time (12–24 hrs) minimizes side products like unreacted starting materials or dimerization byproducts .

Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

- NMR Spectroscopy : and NMR confirm the presence of the bromocoumarin carbonyl (δ ~165 ppm) and piperidine carboxamide (δ ~170 ppm). NOESY experiments resolve spatial proximity between the bromine and piperidine protons .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] at m/z 423.04 (calculated 423.02) and fragments (e.g., loss of Br at m/z 343.1) .

- X-ray Crystallography : SHELXL refinement reveals bond lengths (C=O: 1.21 Å) and torsion angles critical for conformational stability in solid-state studies .

Q. What preliminary biological screening strategies are recommended for this compound?

- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) at 1–100 µM concentrations using fluorescence-based substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC determination .

- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

- Substituent modification : Replace the 6-bromo group with electron-withdrawing groups (e.g., -NO) to enhance electrophilicity for target binding .

- Piperidine ring functionalization : Introduce methyl groups at C3/C5 to restrict conformational flexibility, improving selectivity for PARP-1 over PARP-2 (see NMS-P118 analog studies) .

- Bioisosteres : Replace the carboxamide with sulfonamide to modulate pharmacokinetic properties .

Q. What crystallographic methods resolve contradictions in reported conformational data?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets showing pseudo-merohedral twinning .

- Hydrogen bonding analysis : Graph-set notation (e.g., motifs) identifies key interactions stabilizing the coumarin-piperidine interface .

Q. How can bioavailability challenges be addressed during preclinical development?

- Linker optimization : Replace the carbonyl with a bioisosteric thioether to reduce metabolic clearance (e.g., t increased from 1.2 to 4.8 hrs in murine models) .

- Prodrug strategies : Esterify the carboxamide to improve intestinal absorption, with in vivo hydrolysis restoring activity .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

- Dose-response normalization : Re-express IC values relative to positive controls (e.g., olaparib for PARP inhibition) to account for assay variability .

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify confounding interactions with unrelated targets .

Q. Which computational approaches predict binding modes with biological targets?

- Molecular docking : AutoDock Vina simulates interactions with PARP-1’s NAD-binding site (binding energy: -9.2 kcal/mol) .

- MD simulations : GROMACS trajectories (100 ns) assess stability of the coumarin ring in hydrophobic pockets .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization

| Intermediate | Synthesis Step | Purity (HPLC) | Key Spectral Data |

|---|---|---|---|

| 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride | Bromination of coumarin core | 98% | NMR (CDCl): δ 8.21 (s, 1H, H-4), 7.89 (d, J=8.5 Hz, 1H, H-5) |

| Piperidine-4-carboxamide | Boc-deprotection with TFA | 97% | ESI-MS: [M+H] 129.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.